3-Hydroxycarbamazepine

Catalog No.
S597346
CAS No.
68011-67-6
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxycarbamazepine

CAS Number

68011-67-6

Product Name

3-Hydroxycarbamazepine

IUPAC Name

2-hydroxybenzo[b][1]benzazepine-11-carboxamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-7-8-12(18)9-14(11)17/h1-9,18H,(H2,16,19)

InChI Key

QQCFBZCATDIWTH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O

Synonyms

3-Hydroxy-5H-dibenz[b,f]azepine-5-carboxamide;

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O

metabolite of Carbamazepine:

3-Hydroxycarbamazepine is primarily studied as a metabolite of the anticonvulsant drug carbamazepine. When the body breaks down carbamazepine, 3-hydroxycarbamazepine is one of the resulting compounds []. This makes it valuable for research in pharmacokinetics, the study of how drugs are absorbed, distributed, metabolized, and excreted in the body [].

Analytical Standard:

Due to its well-defined structure and presence in biological samples, 3-hydroxycarbamazepine serves as a valuable analytical standard for various chromatography techniques. These techniques allow researchers to identify and quantify 3-hydroxycarbamazepine in environmental samples, including water, sediment, fish, and mollusks []. This is crucial for environmental monitoring of carbamazepine, a potential environmental pollutant [].

Research limitations:

While 3-hydroxycarbamazepine holds potential for research applications, it's important to acknowledge the limitations. Compared to carbamazepine, 3-hydroxycarbamazepine has limited research exploring its biological activity or therapeutic potential. Additionally, information regarding its synthesis and safety profile is scarce [].

3-Hydroxycarbamazepine is a significant metabolite of the antiepileptic drug carbamazepine, which is widely used for the treatment of epilepsy and neuropathic pain. The compound has the molecular formula C15H12N2O2C_{15}H_{12}N_{2}O_{2} and a molecular mass of approximately 252.27 g/mol. Its structure features a dibenzazepine core with a hydroxyl group at the third position, distinguishing it from other metabolites such as 2-hydroxycarbamazepine. This compound is recognized for its role in the metabolic pathway of carbamazepine, primarily catalyzed by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4 .

The specific mechanism of action of 3OHCBZ is not fully understood. Some research suggests that 3OHCBZ may contribute to the anticonvulsant effects of carbamazepine, but its relative potency compared to carbamazepine is likely lower []. Further research is needed to elucidate the specific role of 3OHCBZ in the therapeutic effects of carbamazepine.

, including:

  • Oxidation: It can be oxidized to form 2,3-dihydroxycarbamazepine.
  • Reduction: This reaction leads to the formation of reduced metabolites.
  • Substitution: Involves nucleophilic substitutions under basic conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

  • From Oxidation: 2,3-Dihydroxycarbamazepine.
  • From Reduction: Various reduced carbamazepine derivatives.
  • From Substitution: Various substituted carbamazepine analogs.

3-Hydroxycarbamazepine exhibits biological activities similar to its parent compound, carbamazepine. It primarily functions as an anticonvulsant by inhibiting sodium channel firing in neurons, which helps to stabilize neuronal excitability and suppress seizure activity. The compound also interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of other medications .

Pharmacokinetics

The metabolism of carbamazepine in the liver results in several metabolites, with 3-hydroxycarbamazepine being one of the significant products. Approximately 95% of carbamazepine is metabolized, highlighting the importance of its metabolites in therapeutic efficacy and safety profiles .

3-Hydroxycarbamazepine is primarily studied for its pharmacological effects related to epilepsy treatment. Its understanding contributes to optimizing carbamazepine therapy and managing side effects associated with its use. Furthermore, research into its environmental impact has revealed its presence in wastewater, raising concerns about water contamination and necessitating studies on its degradation and removal from aquatic systems .

Studies have shown that 3-hydroxycarbamazepine interacts with various enzymes and proteins within biological systems. Notably, it affects cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism. Inhibitors such as ketoconazole have been shown to affect the formation of both 2-hydroxycarbamazepine and 3-hydroxycarbamazepine, indicating potential drug-drug interactions that could influence therapeutic outcomes .

Several compounds share structural similarities with 3-hydroxycarbamazepine due to their relationship as metabolites or derivatives of carbamazepine. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
CarbamazepineParent compoundWidely used antiepileptic drug
2-HydroxycarbamazepineHydroxyl group at position 2Different metabolic profile compared to 3-hydroxy
10,11-DihydroxycarbamazepineHydroxyl groups at positions 10 & 11More potent anticonvulsant effects
OxcarbazepineStructural analogImproved pharmacokinetics over carbamazepine

Each of these compounds exhibits unique pharmacological properties and metabolic pathways that differentiate them from 3-hydroxycarbamazepine while highlighting their common origins from carbamazepine metabolism .

XLogP3

2.1

UNII

PDG5O25MKO

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

68011-67-6

Wikipedia

3-hydroxycarbamazepine

Dates

Modify: 2023-08-15

Explore Compound Types